molecular formula C16H12N2O2S B14398266 N-(5-Hydroxy-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide CAS No. 89373-93-3

N-(5-Hydroxy-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide

Cat. No.: B14398266
CAS No.: 89373-93-3
M. Wt: 296.3 g/mol
InChI Key: DRCYAWRUOSGTLF-UHFFFAOYSA-N
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Description

N-(5-Hydroxy-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Hydroxy-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide typically involves the condensation of 5-hydroxy-2-aminobenzothiazole with cinnamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-Hydroxy-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the benzothiazole ring can be oxidized to form a quinone-like structure.

    Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding propanamide derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of quinone-like derivatives.

    Reduction: Formation of propanamide derivatives.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-(5-Hydroxy-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

    5-Hydroxy-2-aminobenzothiazole: A closely related compound with similar structural features.

    Cinnamoyl Chloride: Used in the synthesis of cinnamoyl derivatives.

Uniqueness

N-(5-Hydroxy-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide is unique due to its specific combination of a benzothiazole ring with a cinnamoyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

89373-93-3

Molecular Formula

C16H12N2O2S

Molecular Weight

296.3 g/mol

IUPAC Name

N-(5-hydroxy-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide

InChI

InChI=1S/C16H12N2O2S/c19-12-7-8-14-13(10-12)17-16(21-14)18-15(20)9-6-11-4-2-1-3-5-11/h1-10,19H,(H,17,18,20)

InChI Key

DRCYAWRUOSGTLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC3=C(S2)C=CC(=C3)O

Origin of Product

United States

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